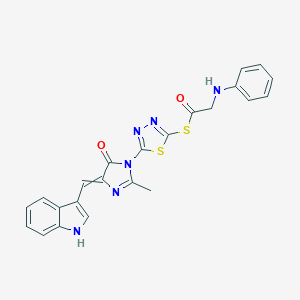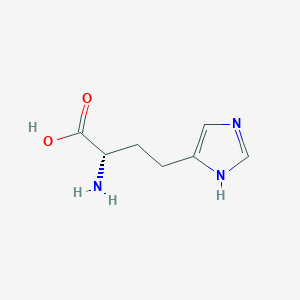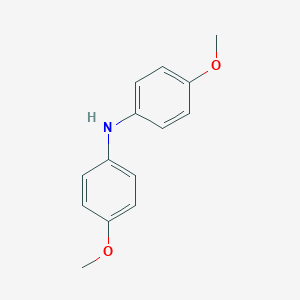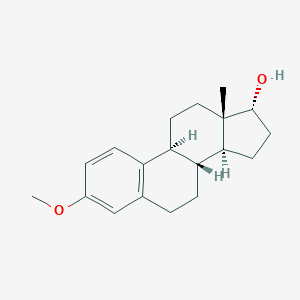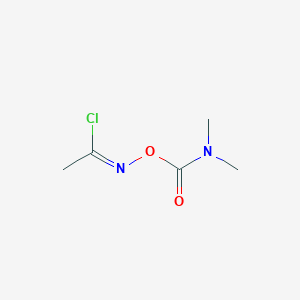
6-甲基烟酸
描述
6-Methylnicotinic acid is a chemical compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.1360 g/mol . . This compound is a derivative of nicotinic acid, which is a form of vitamin B3. It is characterized by a methyl group attached to the sixth position of the pyridine ring.
科学研究应用
6-Methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is an intermediate in the production of pharmaceuticals, such as anti-inflammatory drugs.
Industry: It is used in the manufacture of agrochemicals and dyes.
作用机制
Target of Action
This compound is a derivative of nicotinic acid, which is known to interact with various receptors and enzymes in the body
Mode of Action
As a derivative of nicotinic acid, it may share some of its parent compound’s interactions with biological targets . More research is required to elucidate the specific interactions of 6-Methylnicotinic acid with its targets.
Biochemical Pathways
Nicotinic acid, the parent compound, is involved in various biochemical pathways, including the metabolism of lipids and carbohydrates
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 6-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridine with carbon dioxide under high pressure and temperature conditions . Another method includes the oxidation of 6-methylpyridine using nitric acid .
Industrial Production Methods: Industrial production of 6-methylnicotinic acid typically involves the catalytic oxidation of 6-methylpyridine. This process is carried out in the presence of a catalyst, such as vanadium pentoxide, at elevated temperatures. The reaction yields 6-methylnicotinic acid along with by-products that are separated through distillation and crystallization .
化学反应分析
Types of Reactions: 6-Methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methylpyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 6-methylpyridine.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various reagents such as thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products:
Oxidation: 6-Methylpyridine-3-carboxylic acid.
Reduction: 6-Methylpyridine.
Substitution: Products depend on the substituent introduced.
相似化合物的比较
- Nicotinic Acid
- 6-Methylpyridine
- 3-Methylpyridine
- 2-Methylpyridine
属性
IUPAC Name |
6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKQIPOABEQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185978 | |
| Record name | 6-Methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-47-7 | |
| Record name | 6-Methylnicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3222-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLNICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3J3BUD68C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-methylnicotinic acid?
A1: 6-methylnicotinic acid has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol. []
Q2: What does the crystal structure of 6-methylnicotinic acid reveal about its molecular arrangement?
A2: X-ray crystallography studies show that 6-methylnicotinic acid exists as a nearly planar molecule. In its crystalline state, the molecules arrange themselves in a partially overlapped fashion, with parallel pyridine rings exhibiting a face-to-face distance suggestive of π–π stacking interactions. []
Q3: What types of intermolecular interactions are observed in the crystal structure of 6-methylnicotinic acid?
A3: In the crystal lattice, 6-methylnicotinic acid molecules interact through O—H⋯N hydrogen bonds, representing a primary interaction. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the crystal structure. []
Q4: How can the vibrational properties of 6-methylnicotinic acid be studied?
A4: Density Functional Theory (DFT) calculations provide insights into the vibrational characteristics of 6-methylnicotinic acid. These computations allow for the determination and analysis of the molecule's equilibrium geometry and harmonic frequencies. []
Q5: How does 6-methylnicotinic acid typically coordinate with metal ions?
A5: While 6-methylnicotinic acid primarily coordinates to metal ions in a monodentate fashion through a carboxylate oxygen atom [], its derivative, 6-methyl-2-oxonicotinate (6m2onic), exhibits diverse coordination modes with first-row transition metal ions, forming both mononuclear and polynuclear complexes with varying dimensionality. []
Q6: What is unique about the coordination behavior of 6-methyl-2-oxonicotinate (6m2onic)?
A6: 6m2onic demonstrates a remarkable ability to generate structurally diverse complexes with first-row transition metal ions. This diversity ranges from isolated complexes to intricate 3D frameworks, highlighting the ligand's versatility in coordination chemistry. []
Q7: Are there examples of 6-methylnicotinic acid acting as a bridging ligand in metal complexes?
A7: Yes, in the presence of copper(II) ions and specific reaction conditions, 6-methylnicotinic acid can form polymeric structures where it acts as a bridging ligand. This bridging behavior contributes to the formation of extended networks within the crystal structure. []
Q8: Can the coordination of 6-methylnicotinic acid with metal ions impact its fluorescence properties?
A8: Yes, the coordination environment can significantly influence the fluorescence properties of complexes containing 6-methylnicotinic acid derivatives. For instance, the reduction of a Cu(II) complex with a 6-methylnicotinic acid derivative can lead to the formation of a fluorescent Cu(I) complex, demonstrating a redox-triggered fluorescence switch. []
Q9: What kind of magnetic behavior has been observed in complexes containing 6-methyl-2-oxonicotinate (6m2onic)?
A9: Studies on complexes containing 6m2onic have revealed fascinating magnetic properties. Notably, Cu(II) complexes with this ligand show ferromagnetic exchange interactions, confirmed through magnetic susceptibility measurements and theoretical calculations. [, ]
Q10: How can 6-methylnicotinic acid be modified to create deuterated nicotinoylating agents?
A10: Deuterated methyl derivatives of 6-methylnicotinic acid can be prepared by H-D exchange reactions. This process, carried out in the presence of NaOD/D2O under heating, selectively replaces the methyl hydrogens with deuterium atoms. These deuterated derivatives are valuable for applications such as protein modification and analysis. []
Q11: What types of reactions are commonly employed to synthesize derivatives of 6-methylnicotinic acid?
A11: Common synthetic approaches to modify 6-methylnicotinic acid include reactions like amide and nitrile formation. These transformations involve the carboxylic acid functionality of 6-methylnicotinic acid reacting with amines or ammonia derivatives, leading to a range of structurally diverse compounds with potential biological activity. [, , , , ]
Q12: What is a notable regioselective reaction involving 6-methylnicotinic acid?
A12: A specific bacterial strain has been identified that can catalyze the regioselective hydroxylation of 6-methylnicotinic acid at the C2 position. This bacterial-mediated transformation introduces a hydroxyl group specifically at the 2-position of the pyridine ring, highlighting a unique biocatalytic route to modify this compound. [, ]
Q13: Has 6-methylnicotinic acid itself been investigated for biological activity?
A13: While 6-methylnicotinic acid has served primarily as a scaffold for developing other biologically active compounds, some studies suggest it might possess antiaggregational activity for thrombocytes, although further research is needed to confirm these preliminary findings. []
Q14: Have any derivatives of 6-methylnicotinic acid shown promising biological activities?
A14: Derivatives of 6-methylnicotinic acid, particularly those incorporating amide or nitrile functionalities, have displayed a range of biological activities in various studies. These include anti-inflammatory, analgesic, and neurotropic effects, suggesting their potential as lead compounds for drug discovery. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


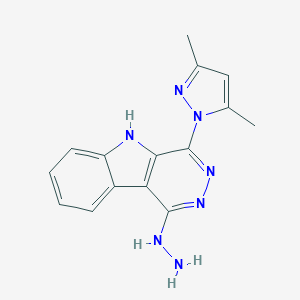
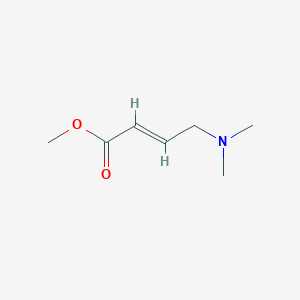
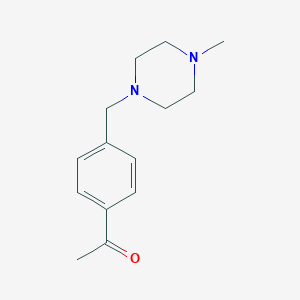
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
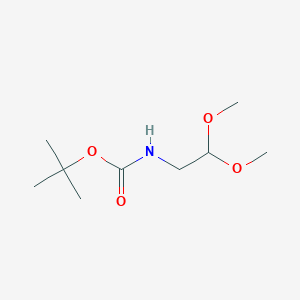

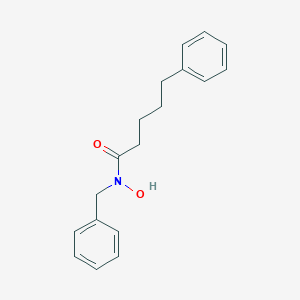
![(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B142892.png)
